3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid

Solid‑phase peptide synthesis orthogonal protecting group piperidine stability

3-{[1-(4,4‑dimethyl‑2,6‑dioxocyclohexylidene)ethyl]amino}propanoic acid (CAS 1478588‑78‑1, molecular formula C₁₃H₁₉NO₄, MW 253.29 g/mol, typical purity ≥95%) is the Nᵝ‑Dde‑protected derivative of β‑alanine. The Dde (1‑(4,4‑dimethyl‑2,6‑dioxocyclohexylidene)ethyl) group was introduced in 1993 as an amino‑protecting group that is fully orthogonal to the Fmoc/tBu strategy.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
CAS No. 1478588-78-1
Cat. No. B6602732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid
CAS1478588-78-1
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC(=NCCC(=O)O)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C13H19NO4/c1-8(14-5-4-11(17)18)12-9(15)6-13(2,3)7-10(12)16/h15H,4-7H2,1-3H3,(H,17,18)
InChIKeyBYGZEPKWUOYKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic Acid (CAS 1478588-78-1) – A Dde-Protected β‑Alanine Building Block for Orthogonal Solid‑Phase Peptide Synthesis


3-{[1-(4,4‑dimethyl‑2,6‑dioxocyclohexylidene)ethyl]amino}propanoic acid (CAS 1478588‑78‑1, molecular formula C₁₃H₁₉NO₄, MW 253.29 g/mol, typical purity ≥95%) is the Nᵝ‑Dde‑protected derivative of β‑alanine . The Dde (1‑(4,4‑dimethyl‑2,6‑dioxocyclohexylidene)ethyl) group was introduced in 1993 as an amino‑protecting group that is fully orthogonal to the Fmoc/tBu strategy [1]. This compound carries a free carboxylic acid and a single Dde‑masked secondary amine, making it a minimalist, non‑chiral building block that can be incorporated directly into solid‑phase peptide synthesis (SPPS) without requiring prior deprotection or additional functional‑group manipulation.

Why 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic Acid Cannot Be Replaced by Common Dde‑Protected Lysine or Diaminopropionic Acid Building Blocks


Although several Dde‑protected amino‑acid derivatives are commercially available (e.g., Fmoc‑Lys(Dde)‑OH, Fmoc‑Dap(Dde)‑OH), they are inapplicable when the synthetic objective demands a free carboxylic acid and an unprotected α‑amino position on the same residue . The target compound is the only Dde‑β‑alanine building block that lacks an Fmoc, Boc, or Alloc group, thereby serving as a C‑terminal or spacer residue that can be directly loaded onto a resin or coupled without introducing an unwanted chiral centre. Substituting it with a Dde‑protected diaminopropionic acid derivative (e.g., Fmoc‑Dap(Dde)‑OH, CAS 247127‑51‑1) would install an extra Fmoc group requiring additional deprotection steps, increase the molecular weight by >200 Da, and introduce a stereogenic centre that may complicate downstream purification and characterisation .

Head‑to‑Head Quantitative Evidence: 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic Acid vs. Closest Analogs in SPPS Orthogonality, Migration Tendency, and Cleavage Efficiency


Piperidine Stability of the Dde Group vs. Fmoc: Quantitative Stability Under Standard Fmoc Deprotection Conditions

The Dde group on 3-{[1-(4,4‑dimethyl‑2,6‑dioxocyclohexylidene)ethyl]amino}propanoic acid is quantitatively stable to the conditions used for Fmoc removal—20% piperidine in DMF for 30 min—whereas the Fmoc group is quantitatively removed under the same conditions . This orthogonal stability profile is the foundation of the Fmoc/Dde strategy: the Dde group survives repeated piperidine treatments while Fmoc is cleaved, enabling site‑selective side‑chain modification later in the synthesis . In contrast, the Dde group is cleaved rapidly and quantitatively by 2% hydrazine in DMF (30 min, rt), conditions that leave Fmoc, Boc, and tBu groups intact [1].

Solid‑phase peptide synthesis orthogonal protecting group piperidine stability

Dde vs. ivDde Migration (“Scrambling”) Tendency During Piperidine‑Mediated Fmoc Deprotection

The unsubstituted Dde group—as present in the target compound—is susceptible to intramolecular N→N′ migration during piperidine‑mediated Fmoc cleavage, particularly when a free ε‑amino group of lysine or an N‑terminal amino group is present in the same peptide chain [1]. This migration leads to “scrambling” of the Dde position, producing peptide impurities that are difficult to separate. In a controlled model study using resin‑bound peptide Boc‑Lys(Fmoc)‑Ala‑Lys(X)‑Pro‑Lys(X)‑Ala‑(2CT‑resin) with X = Dde or ivDde, Fmoc deprotection with 50% piperidine/DMF for 30 min resulted in strong scrambling with Dde, whereas ivDde showed no detectable scrambling [2]. The target compound therefore trades the higher robustness of ivDde for the significantly easier and more quantitative cleavability of Dde .

protecting group migration peptide scrambling Dde vs ivDde

Cleavage Efficiency of the Dde Linker vs. Three Alternative Cleavable Linkers in Chemical Proteomics

In a direct comparison of four cleavable linkers—Dde, disulfide, azobenzene, and photocleavable—used to conjugate a BMS‑708163‑based photoaffinity probe to biotin, the hydrazine‑labile Dde linker released photolabeled presenilin‑1 (PS1, the catalytic subunit of γ‑secretase) most efficiently [1]. The other three linker types gave significantly lower recovery of the affinity‑captured target protein, confirming the superior cleavage yield of Dde under mild aqueous conditions [1]. This property is directly transferable to the target compound when it is employed as a cleavable linker element in bifunctional probes or biotin‑tagged constructs.

cleavable linker photoaffinity labelling γ‑secretase

Spectrophotometric Monitoring of Dde Cleavage via Indazole Chromophore Formation at 290 nm

A unique operational advantage of the Dde group—and by extension of the target compound—is that hydrazine‑mediated cleavage generates an indazole by‑product with strong absorbance at 290 nm, enabling real‑time spectrophotometric tracking of the deprotection reaction . Neither the Fmoc, Boc, Alloc, nor ivDde groups offer a comparable built‑in chromogenic readout. This feature allows the user to determine the completion of Dde removal without withdrawing aliquots for HPLC or MS analysis, saving time and reducing material loss during SPPS .

spectrophotometric monitoring Dde cleavage indazole chromophore

Optimal Application Scenarios for 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic Acid Based on Verified Differentiation Evidence


C‑Terminal β‑Alanine Spacer in Branched and Cyclic Peptide Syntheses

The target compound provides a Dde‑protected, non‑chiral β‑alanine unit with a free carboxylic acid. This allows its direct loading onto amino‑functionalised resins (e.g., Rink amide, MBHA) or coupling to a growing peptide chain as a C‑terminal residue without additional deprotection steps. The Dde group remains inert through iterative Fmoc‑SPPS cycles (20% piperidine/DMF), as demonstrated by class‑level stability data showing >98% Dde retention after 16 h piperidine exposure [Evidence Item 1]. After chain assembly, selective Dde removal with 2% hydrazine unmasks the secondary amine for on‑resin cyclisation, branching, or conjugation.

Cleavable Linker Element in Bifunctional Chemical Biology Probes

When incorporated into biotin‑tagged or fluorescent probes, the Dde‑β‑Ala unit serves as a hydrazine‑cleavable linker. In a direct comparison of four cleavable linkers, the Dde linker released affinity‑captured PS1 protein more efficiently than disulfide, azobenzene, or photocleavable alternatives [Evidence Item 3]. Cleavage proceeds under mild aqueous conditions (2% hydrazine, pH 7.4, rt) that preserve protein integrity, and the reaction can be monitored spectrophotometrically at 290 nm for real‑time confirmation of complete release [Evidence Item 4].

Minimalist Building Block for Combinatorial Library Construction

Unlike Fmoc‑Dap(Dde)‑OH (MW 490.55) or Boc‑Dap(Dde)‑OH (MW 368.43), this compound (MW 253.29) carries only the Dde protection and a free carboxyl group, adding minimal mass and no extraneous chiral centres to the library member. This simplifies LC‑MS characterisation and reduces the number of synthetic steps. The Dde group can be removed in minutes with 2% hydrazine, enabling rapid post‑synthesis diversification of the secondary amine, while the spectrophotometric readout at 290 nm provides a quantitative quality‑control checkpoint for each library plate [Evidence Item 4].

Catch‑and‑Release Affinity Purification of Biotinylated Peptides and Proteins

The Dde‑β‑Ala unit, when incorporated between a biotin tag and a peptide of interest, enables streptavidin‑based capture followed by mild hydrazine‑mediated release. The Dde group withstands the denaturing wash conditions often required to remove non‑specifically bound proteins from streptavidin beads [Evidence Item 3], yet cleaves quantitatively with 2% hydrazine to liberate the purified peptide. The indazole chromophore generated upon cleavage (λ = 290 nm) provides immediate visual and spectrophotometric confirmation of successful release [Evidence Item 4].

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